molecular formula C8H14Cl2N4 B2652203 N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-68-7

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No.: B2652203
CAS No.: 1448850-68-7
M. Wt: 237.13
InChI Key: XSPXVKUSJFPCNR-XCUBXKJBSA-N
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Description

Historical Context and Discovery Timeline

The exploration of pyrrolidinyl pyrimidines in JAK inhibition began with the structural optimization of early pan-JAK inhibitors. Tofacitinib’s (3R,4R)-3-amino-4-methylpiperidine core inspired medicinal chemists to investigate constrained bicyclic amines. Between 2015–2018, systematic modifications identified the (3R)-pyrrolidinyl configuration as optimal for JAK1 selectivity while maintaining metabolic stability.

Table 1: Key Milestones in Pyrrolidinyl Pyrimidine Development

Year Development Significance
2014 First PubChem entry for N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride Established basic physicochemical profile
2016 SAR studies demonstrating JAK1/2 selectivity Validated 3R configuration’s impact on kinase binding
2018 Co-crystallization with JAK1/JAK2 domains Revealed hydrogen bonding with Leu959 and Glu957 residues
2020 Application in dual JAK/HDAC inhibitor prototypes Expanded utility beyond single-target inhibition

Positioning within Pyrrolidinyl-Containing JAK Inhibitor Development

This compound occupies a strategic niche between first-generation non-selective inhibitors and contemporary isoform-specific agents. The (3R)-stereochemistry creates a 1.9 Å spatial displacement compared to (3S) analogs, enabling differential interactions with JAK1’s glycine-rich loop. Its molecular weight (237.13 g/mol) and topological polar surface area (93.63 Ų) balance membrane permeability and aqueous solubility.

Table 2: Comparative Analysis of Pyrrolidinyl JAK Inhibitors

Compound JAK1 IC₅₀ (nM) Selectivity Ratio (JAK2/JAK1) LogP
Tofacitinib 112 1.3 1.9
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine derivative 29 27.7 2.1
Filgotinib 10 81.0 3.4

The dihydrochloride salt formulation increases water solubility to >50 mg/mL versus <5 mg/mL for freebase forms, critical for preclinical testing. X-ray crystallography reveals three hydrogen bonds with JAK1’s hinge region (Glu957, Leu959, Asn1008) and π-π stacking with Phe958.

Strategic Importance in Medicinal Chemistry Research

The molecule’s modular architecture enables targeted modifications:

  • Pyrimidine C2 position : Tolerates cyano, amino, or alkyl substitutions without losing JAK1 affinity
  • Pyrrolidine N1 : Methylation improves metabolic stability (t₁/₂ >120 min in human hepatocytes)
  • C3 stereocenter : (R)-configuration reduces off-target binding to JAK3 by 18-fold versus (S)-enantiomer

Table 3: Structural Features and Biochemical Impacts

Structural Element Role in JAK Binding Optimization Strategy
(3R)-pyrrolidine Induces conformational strain in JAK1’s activation loop Stereochemical conservation
Pyrimidine N1 Forms bidentate H-bond with kinase hinge Electron-withdrawing substituents
Dihydrochloride counterion Enhances crystallinity for X-ray studies Salt screening with different acids

Quantum mechanical calculations show the protonated pyrrolidine nitrogen participates in charge-assisted hydrogen bonding (bond length: 2.7 Å) with JAK1’s Asp1021. This interaction is absent in JAK3 due to steric occlusion by Leu956.

Evolution of (3R)-Pyrrolidinyl Pyrimidines as Research Tools

Beyond JAK inhibition, this scaffold has enabled:

  • Dual kinase-epigenetic modulators : Hybrid molecules inhibiting JAK1 and HDAC6 (IC₅₀: 38 nM/29 nM)
  • Allosteric probe development : Conformational studies using [¹⁵N]-labeled analogs
  • Cellular pathway analysis : CRISPR-edited JAK1 variants with modified ATP-binding pockets

Table 4: Research Applications and Experimental Outcomes

Application Methodology Key Finding
JAK1/STAT3 signaling Phosphoflow cytometry 83% reduction in pSTAT3 at 1 μM
Microsomal stability LC-MS/MS analysis Clint = 12 μL/min/mg (human)
Solubility optimization Chasing solubility assay 62 mg/mL in PBS (pH 7.4)

The compound’s SMILES string (C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl) has been used in machine learning models to predict kinase inhibitor polypharmacology. Recent density functional theory (DFT) studies calculate a HOMO-LUMO gap of 5.3 eV, correlating with metabolic oxidation resistance.

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPXVKUSJFPCNR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the initial formation of a pyrimidine intermediate, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an ethanol solvent . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium bicarbonate, ethanol, hydrochloric acid, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H14Cl2N4
  • Molecular Weight : 239.16 g/mol
  • CAS Number : 1448850-52-9

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological activity. The presence of chlorine atoms enhances its solubility and stability, making it suitable for various applications.

Chemistry

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows chemists to modify its structure for specific applications.

Reaction Type Reagents Conditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsPresence of a base (e.g., NaOH)

Biology

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play a critical role in cellular signaling pathways, and inhibiting their activity can have therapeutic implications in cancer treatment and other diseases.

Case Study : A related compound demonstrated a Ki value of 2.3 nM against melanin-concentrating hormone receptor 1 (MCH-R1), indicating potent binding affinity and potential for weight management applications by modulating energy homeostasis .

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, leading to the modulation of signaling pathways associated with cell growth and apoptosis.

Biological Activity Summary :

  • Weight Management : Modulates MCH-R1 activity.
  • Neurotransmission Effects : Potential interactions with neurotransmitter systems may influence mood and anxiety levels.

Mechanism of Action

The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(a) (S)-Enantiomer: N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine Dihydrochloride
  • Molecular Formula : C₈H₁₂N₄·2HCl (identical to the R-form) .
  • Key Difference : The S-configuration alters binding affinity to chiral targets. For example, in kinase inhibition assays, enantiomers may exhibit divergent IC₅₀ values due to spatial incompatibility with active sites .
  • Applications : Used in comparative studies to elucidate stereochemical effects in drug design .
(b) (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride (CAS 1365936-54-4)
  • Molecular Formula : C₈H₁₃N₄·2HCl (similar backbone; slight structural rearrangement).
  • Key Difference : The pyrrolidine nitrogen is directly bonded to the pyrimidine ring, altering electronic distribution.

Substituent Variations

(a) 6-Trifluoromethyl Derivative: N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
  • Molecular Formula : C₁₀H₁₂F₃N₄·2HCl (MW 305.13 g/mol) .
  • Key Feature : The electron-withdrawing trifluoromethyl (-CF₃) group at the pyrimidine 6-position enhances metabolic stability and lipophilicity .
  • Applications :
    • Pharmaceuticals : Improved binding to hydrophobic pockets in kinases or G-protein-coupled receptors (GPCRs) .
    • Agrochemicals : Used in synthetic pesticides due to enhanced resistance to enzymatic degradation .
(b) 6-Methyl Derivative: 6-Methyl-N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine Dihydrochloride (CAS 1448850-52-9)
  • Molecular Formula : C₉H₁₄N₄·2HCl (MW 237.13 g/mol estimated) .
  • Applications : Intermediate for selective kinase inhibitors with reduced cytotoxicity .

Core Structure Modifications

(a) Pyrrolo[2,3-d]pyrimidine Derivatives
  • Example : N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS SA50004)
    • Molecular Formula : C₁₂H₁₈ClN₅ (MW 267.76 g/mol) .
    • Key Feature : The fused pyrrolo-pyrimidine core enhances planar rigidity, improving DNA/RNA binding in antiviral or anticancer agents .
    • Application : Precursor to Ritlecitinib, a Janus kinase (JAK) inhibitor .
(b) Piperidine-Based Analogues
  • Example : N⁴-Cyclopropyl-N⁶-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine Hydrochloride (CAS 1353956-39-4)
    • Molecular Formula : C₁₃H₂₁ClN₆ (MW 296.80 g/mol estimated) .
    • Key Feature : A piperidine ring replaces pyrrolidine, increasing conformational flexibility.
    • Impact : Broader selectivity in kinase inhibition but reduced metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Applications
Target Compound C₈H₁₂N₄·2HCl 164.21 (3R)-pyrrolidine Kinase inhibitors, agrochemicals
(S)-Enantiomer C₈H₁₂N₄·2HCl 164.21 (3S)-pyrrolidine Stereochemical studies
6-Trifluoromethyl Derivative C₁₀H₁₂F₃N₄·2HCl 305.13 -CF₃ at pyrimidine-6 Pharmaceuticals, pesticides
6-Methyl Derivative C₉H₁₄N₄·2HCl 237.13 -CH₃ at pyrimidine-6 Selective kinase inhibitors
Pyrrolo[2,3-d]pyrimidine Derivative C₁₂H₁₈ClN₅ 267.76 Fused pyrrolo-pyrimidine core JAK inhibitors (e.g., Ritlecitinib)

Research Findings and Trends

  • Stereochemistry Matters : The (R)-configuration in the target compound shows 10–100x higher activity in kinase assays compared to the (S)-enantiomer in certain contexts .
  • Trifluoromethyl Advantage: The -CF₃ derivative exhibits a 3-fold increase in plasma half-life in rodent models compared to the non-fluorinated analogue .
  • Safety Note: While hazards for the target compound are unconfirmed (TBC), structurally similar amines (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) require strict handling protocols, including PPE and ventilation .

Biological Activity

N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride, also known as 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride, is a heterocyclic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, biological applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: 6-methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine; dihydrochloride
  • Molecular Formula: C8H14Cl2N4
  • Molecular Weight: 237.13 g/mol

Synthesis:
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with pyrrolidine. A common method includes reacting 6-methylpyrimidine-4-amine with (3R)-pyrrolidin-3-ylamine under acidic conditions, often in solvents like ethanol or methanol. The product is isolated as a dihydrochloride salt to enhance stability and solubility .

This compound primarily functions as an enzyme inhibitor, particularly targeting kinases. Its mechanism involves binding to the active sites of specific kinases, inhibiting their activity and subsequently blocking the phosphorylation of target proteins. This inhibition modulates various signaling pathways crucial for cell growth, differentiation, and apoptosis .

3. Biological Activity

In Vitro Studies:
Research indicates that derivatives of this compound exhibit potent biological activity, including:

  • Kinase Inhibition: The compound has shown significant inhibition against various kinases with IC50 values in the nanomolar range. For example, certain analogs demonstrated a Ki value of 2.3 nM, indicating strong potency .

In Vivo Studies:
In animal models, particularly rats, this compound demonstrated good oral bioavailability (approximately 32%) and efficacy in reducing tumor growth .

4. Applications in Medicine

This compound is being investigated for its potential therapeutic effects in various medical fields:

Application Description
Anti-inflammatory Potential to reduce inflammation through modulation of signaling pathways.
Anticancer Inhibitory effects on cancer cell proliferation observed in preclinical studies .
Enzyme Inhibition Effective in inhibiting specific kinases involved in cellular processes .

5. Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Kinase Inhibition:
    • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition against CDK9 with significant apoptosis induction in cancer cell lines .
  • Efficacy in Tumor Models:
    • Research indicated that oral administration led to notable tumor size reduction in xenograft models, showcasing its potential as an anticancer agent .

6. Conclusion

This compound is a promising compound with diverse biological activities, particularly as a kinase inhibitor with potential applications in cancer therapy and anti-inflammatory treatments. Ongoing research will further elucidate its mechanisms and expand its therapeutic potential.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the stereochemical purity of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride?

  • Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is critical for verifying the (3R) configuration. Additionally, X-ray crystallography can resolve stereochemistry unambiguously. For routine analysis, 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} should be used to confirm structural integrity, referencing coupling constants and chemical shifts of the pyrrolidine and pyrimidine moieties (e.g., δ 2.62 ppm for methyl groups in similar compounds) . Elemental analysis (e.g., C, H, N, Cl) should align with theoretical values (±0.4%) to confirm purity .

Q. How should researchers optimize synthetic routes for this compound to improve yield?

  • Methodological Answer: Prioritize protecting group strategies for the pyrrolidine nitrogen to prevent side reactions during pyrimidine coupling. For example, tert-butoxycarbonyl (Boc) protection can enhance regioselectivity. Reaction conditions (e.g., temperature, solvent polarity) should be screened using design of experiments (DoE) to maximize yield. Post-synthesis, recrystallization from ethanol/water mixtures can enhance purity, as demonstrated for structurally related pyrrolidine-pyrimidine hybrids .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer: The compound is stable under normal storage conditions but should be stored desiccated at 2–8°C to prevent hydrolysis of the dihydrochloride salt. Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the pyrrolidine ring. Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) can monitor decomposition products like pyrimidine-4-amine or pyrrolidine derivatives .

Advanced Research Questions

Q. How can discrepancies in binding affinity data between SPR and ITC assays be resolved for this compound?

  • Methodological Answer: Discrepancies may arise from differences in assay buffer conditions (e.g., ionic strength, pH) or compound solubility. Validate solubility using nephelometry and ensure the compound is fully dissolved in both assays. Orthogonal methods like fluorescence polarization (FP) or microscale thermophoresis (MST) can corroborate results. If SPR shows weaker binding, check for nonspecific interactions with the sensor chip surface .

Q. What experimental strategies are recommended to assess metabolic stability in hepatic microsomes?

  • Methodological Answer: Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH-regenerating system at 37°C. Use LC-MS/MS to quantify parent compound depletion over time. Include positive controls (e.g., verapamil) for CYP3A4 activity. If rapid degradation is observed, modify the pyrrolidine ring with electron-withdrawing groups (e.g., fluorine) or explore prodrug strategies to enhance metabolic stability .

Q. How can dose-response studies be designed to evaluate this compound’s efficacy in kinase inhibition assays?

  • Methodological Answer: Use a 10-point serial dilution (e.g., 1 nM–100 µM) in triplicate, with staurosporine as a positive control. Measure IC50_{50} values via ADP-Glo™ kinase assays for ATP-competitive inhibitors. For time-dependent inhibition, pre-incubate the compound with the kinase before adding ATP. Data analysis should include Hill slope calculations to assess cooperativity and rule out nonspecific aggregation .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D cell monolayers and 3D spheroid models?

  • Methodological Answer: 3D spheroids often show reduced compound penetration due to diffusion barriers. Confirm intracellular concentrations via LC-MS in both models. If discrepancies persist, evaluate hypoxia markers (e.g., HIF-1α) in spheroids, as the compound’s mechanism may depend on oxygen-sensitive pathways. Additionally, test in co-culture systems with stromal cells to mimic in vivo microenvironments .

Q. What steps can mitigate batch-to-batch variability in biological activity?

  • Methodological Answer: Implement rigorous quality control (QC) protocols:

  • Purity: ≥98% by HPLC (UV 254 nm).
  • Counterion analysis: Ion chromatography to confirm 2:1 HCl stoichiometry.
  • Bioactivity: Standardize assays with internal reference compounds (e.g., IC50_{50} of a known kinase inhibitor). If variability persists, assess polymorphic forms via X-ray powder diffraction (XRPD) .

Safety and Handling

Q. What precautions are essential for in vivo administration of this compound?

  • Methodological Answer: Pre-dose solubility in saline or 5% DMSO/saline should be confirmed to avoid precipitation. For acute toxicity studies, start with a maximum tolerated dose (MTD) determined via staggered dosing (e.g., 10, 30, 100 mg/kg in rodents). Monitor for pyrrolidine-related neurotoxicity (e.g., tremors, ataxia) and pyrimidine-mediated hepatotoxicity via serum ALT/AST levels .

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